4-Hydroxy-3-methoxy-5-nitrobenzoic acid

概述

描述

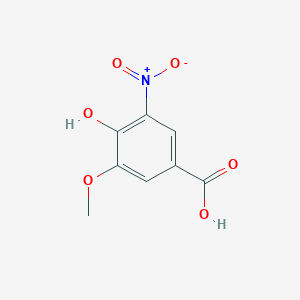

4-Hydroxy-3-methoxy-5-nitrobenzoic acid is an organic compound with the molecular formula C8H7NO6 and a molecular weight of 213.15 g/mol . It is characterized by the presence of hydroxyl, methoxy, and nitro functional groups attached to a benzoic acid core. This compound is known for its pale yellow to yellow solid form and has a melting point of approximately 216°C .

准备方法

Synthetic Routes and Reaction Conditions: 4-Hydroxy-3-methoxy-5-nitrobenzoic acid can be synthesized through the nitration of 3-methoxy-4-hydro

生物活性

4-Hydroxy-3-methoxy-5-nitrobenzoic acid (often referred to as 3-Hydroxy-4-methoxy-5-nitrobenzoic acid) is an organic compound with significant biological activities, making it a subject of interest in medicinal chemistry and pharmacology. Its molecular formula is C8H7NO6, and it features a benzoic acid structure with critical functional groups that influence its reactivity and biological properties.

Chemical Structure and Properties

The compound's structure includes:

- A hydroxyl group (-OH) at the 3-position

- A methoxy group (-OCH3) at the 4-position

- A nitro group (-NO2) at the 5-position

This unique arrangement contributes to its distinctive chemical reactivity and biological activity, particularly in enzyme inhibition and antioxidant properties.

1. Enzyme Inhibition

Research indicates that this compound exhibits significant inhibition of catechol-O-methyltransferase (COMT), an enzyme involved in the metabolism of catecholamines. This inhibition suggests potential therapeutic applications in treating conditions related to catecholamine metabolism, such as Parkinson's disease. The structure-activity relationship studies indicate that the positioning of the nitro and hydroxyl groups is crucial for its inhibitory activity on this enzyme .

2. Antioxidant Properties

The compound has been studied for its antioxidant capabilities, particularly its ability to scavenge free radicals. This property is essential for protecting cells from oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders .

3. Cytotoxicity and Hepatoprotection

Studies have demonstrated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines while also showing hepatoprotective properties. This dual action makes it a candidate for further investigation in cancer therapeutics and liver protection strategies .

Study on COMT Inhibition

In a study assessing the enzyme inhibition potential, this compound was found to bind effectively to COMT, demonstrating a significant reduction in enzyme activity at concentrations as low as 10 µM. This finding supports its potential application in treating diseases characterized by altered catecholamine levels.

Antioxidant Activity Assessment

A separate study evaluated the antioxidant activity of this compound using the DPPH assay, where it showed a dose-dependent scavenging effect on free radicals. The IC50 value was determined to be approximately 25 µM, indicating moderate antioxidant activity compared to standard antioxidants like ascorbic acid .

Comparative Analysis with Similar Compounds

The following table summarizes key features and biological activities of this compound compared with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects | Biological Activity |

|---|---|---|---|

| This compound | Hydroxyl, methoxy, nitro groups | Significant COMT inhibition | Antioxidant, hepatoprotective |

| Vanillin | Hydroxyl and methoxy groups | Widely used flavoring agent | Antioxidant properties |

| 3-Hydroxy-4-nitrobenzaldehyde | Hydroxyl and nitro groups | Lacks methoxy group | Limited biological activity |

| 3,4-Dihydroxy-5-nitrobenzoic acid | Additional hydroxyl group | Enhanced solubility | Potent antioxidant activity |

科学研究应用

Plant Physiology

Research has shown that 4-Hydroxy-3-methoxy-5-nitrobenzoic acid can induce chlorosis in plants, impacting their pigmentation and health. A study by Dimmock (1967) demonstrated that derivatives of this compound caused white and yellow areas in young plant tissues, providing insights into plant physiology and pathology .

Coordination Chemistry

The compound's derivatives have been utilized to form covalent complexes with metals such as Co(II), Ni(II), and Zn(II). D'angelo et al. (2011) synthesized these complexes, revealing unique geometries and bonding features that enhance understanding of metal-ligand interactions .

Chemical Synthesis

In organic synthesis, Tran et al. (2013) explored the O-alkylation of related phenolic compounds, leading to unexpected reactions that contribute to new chemical processes .

Antimicrobial Activity

Derivatives of this compound have been evaluated for antimicrobial properties. Zvereva et al. (2005) investigated β-N-(Benzoyl)Hydrazides of related acids, indicating potential for developing new antibacterial agents .

COMT Inhibition

The compound is an intermediate in the synthesis of Opicapone, a catechol-O-methyltransferase (COMT) inhibitor used in treating Parkinson’s disease . Studies have shown that it exhibits significant inhibition of COMT, suggesting its utility in clinical settings for managing catecholamine metabolism disorders .

Material Science

In material science, derivatives of this compound have been used as dopants in polyaniline, influencing its electrical properties. Amarnath and Palaniappan (2005) demonstrated how these dopants affect conductivity, which is crucial for developing advanced materials .

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Dimmock (1967) | Investigate chlorosis induction in plants | Induced white and yellow areas in young plant tissues |

| D'angelo et al. (2011) | Synthesize metal complexes | Revealed unique geometries and bonding features |

| Zvereva et al. (2005) | Evaluate antimicrobial activity | Showed potential for new antibacterial agents |

| Amarnath & Palaniappan (2005) | Assess electrical properties of polyaniline | Demonstrated significant effects on conductivity |

化学反应分析

Nitration Reactions

Nitration is a common reaction for introducing nitro groups into aromatic compounds. In the case of 4-hydroxy-3-methoxy-5-nitrobenzoic acid, studies have demonstrated efficient nitration processes using various nitrating agents. For instance, the use of nitric acid combined with zinc chloride has shown to yield high regioselectivity and conversion rates when applied under ultrasonic conditions.

Table 1: Nitration Reaction Conditions and Yields

| Reaction Type | Time (min) | Yield (%) | Product |

|---|---|---|---|

| Ultrasonic Nitration | 30 | 90 | 4-Hydroxy-3-methoxy-5-nitrobenzaldehyde |

| Silent Nitration | 720 | 40 | 4-Hydroxy-3-nitrobenzaldehyde |

The ultrasonic method significantly reduces reaction time while improving yield compared to traditional silent conditions, which take much longer for completion .

Nitration Mechanism

The nitration of aromatic compounds like this compound typically follows an electrophilic aromatic substitution mechanism. The nitronium ion (), generated from nitric acid, acts as the electrophile that attacks the aromatic ring, leading to the formation of a sigma complex followed by deprotonation to restore aromaticity.

Condensation Mechanism

In condensation reactions forming benzylidene derivatives, the mechanism involves nucleophilic attack by the amine on the carbonyl carbon of the aldehyde formed during nitration or directly on the carboxylic acid derivative. This results in water elimination and formation of the imine bond characteristic of benzylidene structures.

属性

IUPAC Name |

4-hydroxy-3-methoxy-5-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO6/c1-15-6-3-4(8(11)12)2-5(7(6)10)9(13)14/h2-3,10H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEDVAGWYAKIOIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80573686 | |

| Record name | 4-Hydroxy-3-methoxy-5-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80573686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15785-54-3 | |

| Record name | 4-Hydroxy-3-methoxy-5-nitrobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15785-54-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxy-3-methoxy-5-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80573686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hydroxy-3-methoxy-5-nitrobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.254.389 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 4-Hydroxy-3-methoxy-5-nitrobenzoic acid interact with its target protein, 5-carboxyvanillate decarboxylase?

A: While the provided abstracts don't detail the specific interactions, they consistently highlight this compound's presence in crystal structures of 5-carboxyvanillate decarboxylase from various bacterial species [, , , ]. This suggests the compound likely binds to the enzyme's active site. Further research analyzing the crystal structures is needed to elucidate the exact binding mode, interactions with specific amino acid residues, and whether it acts as a substrate, inhibitor, or has another role.

Q2: Why is this compound used in studying 5-carboxyvanillate decarboxylase?

A: The repeated use of this compound in crystallography studies of 5-carboxyvanillate decarboxylase suggests it aids in obtaining high-quality protein crystals [, ]. Crystallization is often a bottleneck in structural biology, and finding suitable conditions can be challenging. This compound likely improves crystal formation, allowing researchers to determine the enzyme's three-dimensional structure and gain insights into its function.

Q3: What are the broader implications of understanding the structure and function of 5-carboxyvanillate decarboxylase?

A: 5-carboxyvanillate decarboxylase plays a role in bacterial metabolic pathways, specifically in the breakdown of aromatic compounds [, ]. Understanding its structure and function can provide insights into:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。